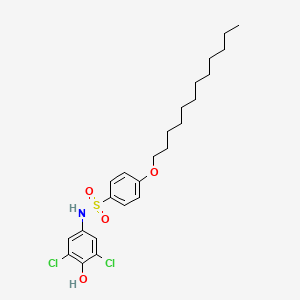
N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-hydroxyaniline and 4-(dodecyloxy)benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions using a base like triethylamine.
Procedure: The 3,5-dichloro-4-hydroxyaniline is dissolved in the solvent, and the base is added. The 4-(dodecyloxy)benzenesulfonyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atoms would yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential antimicrobial or antifungal agent due to the presence of the sulfonamide group.
Medicine: Investigated for its potential use in drug formulations.
Industry: Used in the development of materials with specific properties, such as surfactants or polymers.
Mécanisme D'action
The mechanism of action of N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide would depend on its specific application. In the case of antimicrobial activity, it might inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. The molecular targets and pathways involved would include enzymes like dihydropteroate synthase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Uniqueness
N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide is unique due to the presence of both hydrophobic (dodecyloxy group) and hydrophilic (sulfonamide group) moieties, which can impart unique properties such as enhanced solubility and bioavailability.
Propriétés
Numéro CAS |
130768-46-6 |
|---|---|
Formule moléculaire |
C24H33Cl2NO4S |
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
N-(3,5-dichloro-4-hydroxyphenyl)-4-dodecoxybenzenesulfonamide |
InChI |
InChI=1S/C24H33Cl2NO4S/c1-2-3-4-5-6-7-8-9-10-11-16-31-20-12-14-21(15-13-20)32(29,30)27-19-17-22(25)24(28)23(26)18-19/h12-15,17-18,27-28H,2-11,16H2,1H3 |
Clé InChI |
YJCNBFBETNEMMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


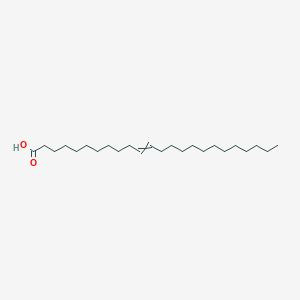
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
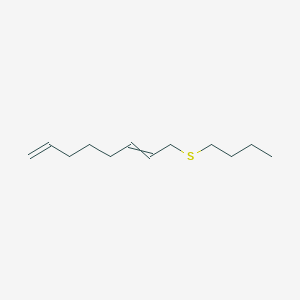

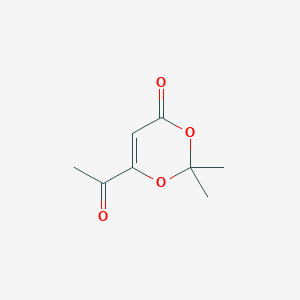
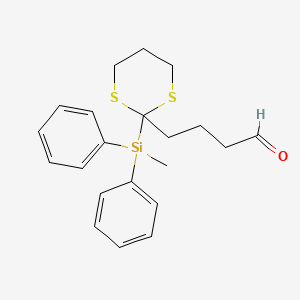
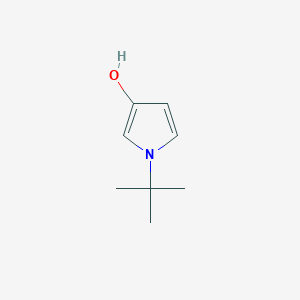
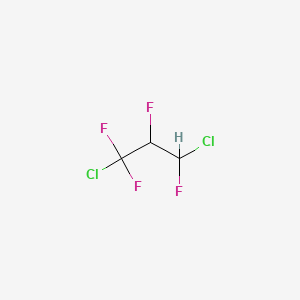
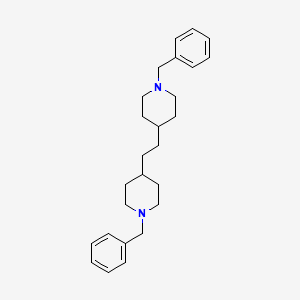

![1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene](/img/structure/B14264372.png)

![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)

